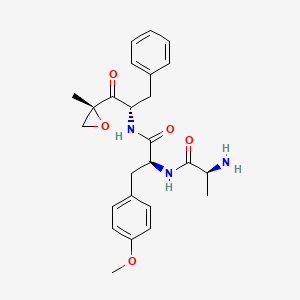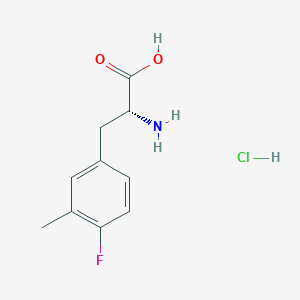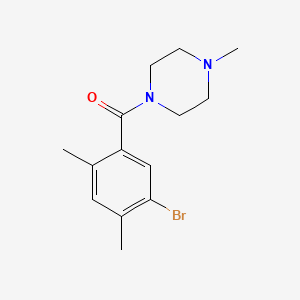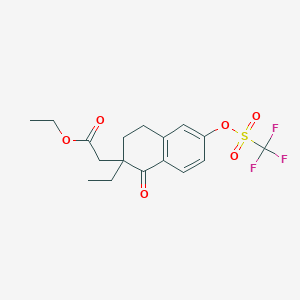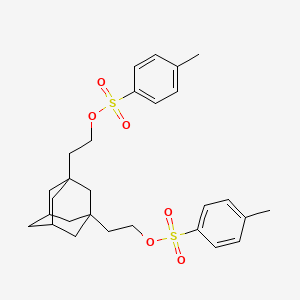
(R)-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group, a fluorophenyl group, and a methylpropan-1-amine moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents under specific conditions . The reaction conditions often involve the use of metal-based catalysts and can be performed at ambient temperatures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of reagents and catalysts, as well as the purification methods, are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents under mild conditions . The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of ®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-(Trifluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
®-1-(4-(Methyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride: This compound contains a methyl group instead of a difluoromethyl group, which may affect its reactivity and applications.
Uniqueness
The presence of the difluoromethyl group in ®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H15ClF3N |
|---|---|
Molekulargewicht |
253.69 g/mol |
IUPAC-Name |
(1R)-1-[4-(difluoromethyl)-3-fluorophenyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14F3N.ClH/c1-6(2)10(15)7-3-4-8(11(13)14)9(12)5-7;/h3-6,10-11H,15H2,1-2H3;1H/t10-;/m1./s1 |
InChI-Schlüssel |
ZRTKVQOVJHGFJU-HNCPQSOCSA-N |
Isomerische SMILES |
CC(C)[C@H](C1=CC(=C(C=C1)C(F)F)F)N.Cl |
Kanonische SMILES |
CC(C)C(C1=CC(=C(C=C1)C(F)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


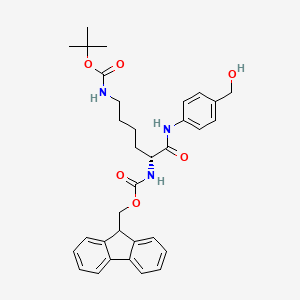
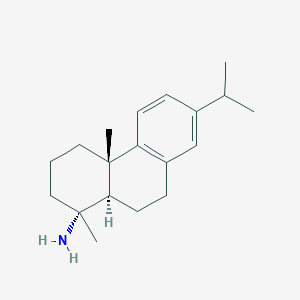
![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
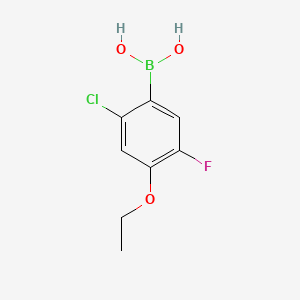
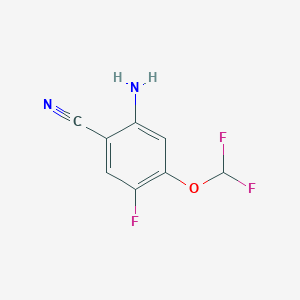
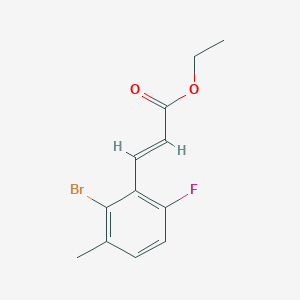
![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)

